molecular formula C16H12F6N4S2 B12717715 1-Phenyl-2-(2,2,2-trifluoro-1-((2,2,2-trifluoro-N-phenylethanehydrazonoyl)dithio)ethylidene)hydrazine CAS No. 4454-60-8

1-Phenyl-2-(2,2,2-trifluoro-1-((2,2,2-trifluoro-N-phenylethanehydrazonoyl)dithio)ethylidene)hydrazine

Cat. No.: B12717715
CAS No.: 4454-60-8
M. Wt: 438.4 g/mol
InChI Key: CEQMAWQVGGCLCK-WFBNZKAHSA-N
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Description

1-Phenyl-2-(2,2,2-trifluoro-1-((2,2,2-trifluoro-N-phenylethanehydrazonoyl)dithio)ethylidene)hydrazine is a complex organic compound characterized by the presence of multiple functional groups, including phenyl, trifluoromethyl, and hydrazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenyl-2-(2,2,2-trifluoro-1-((2,2,2-trifluoro-N-phenylethanehydrazonoyl)dithio)ethylidene)hydrazine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,2,2-trifluoroacetophenone with phenylhydrazine to form an intermediate hydrazone. This intermediate is then subjected to further reactions with sulfur-containing reagents to introduce the dithio functionality, followed by additional steps to achieve the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, controlled temperatures, and solvent systems that facilitate the desired transformations. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in sufficient quantities for research and development purposes .

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-2-(2,2,2-trifluoro-1-((2,2,2-trifluoro-N-phenylethanehydrazonoyl)dithio)ethylidene)hydrazine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

1-Phenyl-2-(2,2,2-trifluoro-1-((2,2,2-trifluoro-N-phenylethanehydrazonoyl)dithio)ethylidene)hydrazine has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis to introduce trifluoromethyl and dithio functionalities into target molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Phenyl-2-(2,2,2-trifluoro-1-((2,2,2-trifluoro-N-phenylethanehydrazonoyl)dithio)ethylidene)hydrazine involves its interaction with specific molecular targets and pathways. The compound’s hydrazine and dithio functionalities allow it to form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes. The trifluoromethyl groups may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Phenyl-2-(2,2,2-trifluoro-1-((2,2,2-trifluoro-N-phenylethanehydrazonoyl)dithio)ethylidene)hydrazine is unique due to the presence of both trifluoromethyl and dithio functionalities, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in other compounds, making it a valuable tool for research and development in various scientific fields.

Properties

CAS No.

4454-60-8

Molecular Formula

C16H12F6N4S2

Molecular Weight

438.4 g/mol

IUPAC Name

[(Z)-N-anilino-C-(trifluoromethyl)carbonimidoyl]sulfanyl (1Z)-N-anilino-2,2,2-trifluoroethanimidothioate

InChI

InChI=1S/C16H12F6N4S2/c17-15(18,19)13(25-23-11-7-3-1-4-8-11)27-28-14(16(20,21)22)26-24-12-9-5-2-6-10-12/h1-10,23-24H/b25-13-,26-14-

InChI Key

CEQMAWQVGGCLCK-WFBNZKAHSA-N

Isomeric SMILES

C1=CC=C(C=C1)N/N=C(\SS/C(=N\NC2=CC=CC=C2)/C(F)(F)F)/C(F)(F)F

Canonical SMILES

C1=CC=C(C=C1)NN=C(C(F)(F)F)SSC(=NNC2=CC=CC=C2)C(F)(F)F

Origin of Product

United States

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